2,2-Dimethyl-2'-fluoropropiophenone
Description
Historical Context and Evolution of Fluorinated Ketone Chemistry in Organic Synthesis
The introduction of fluorine into organic molecules has a rich history, with early investigations laying the groundwork for what would become a major area of research. The development of selective fluorinating agents has been a critical enabler of this field. Initially, the harsh conditions required for fluorination limited its application. However, the advent of milder and more selective reagents, such as Selectfluor®, has revolutionized the synthesis of fluorinated compounds, including ketones. scispace.comsapub.org
The incorporation of fluorine into ketone structures has been shown to significantly alter their reactivity. The high electronegativity of fluorine exerts a strong inductive effect, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov This enhanced reactivity has been a key driver in the exploration of fluorinated ketones as synthetic intermediates and as biologically active molecules. The study of fluorinated ketones has also extended into the realm of asymmetric synthesis, where the fluorine atom can influence the stereochemical outcome of reactions, leading to the formation of chiral molecules with high enantiomeric purity. nih.govrsc.orgacs.org
Structural Characteristics and Unique Features of the 2,2-Dimethyl-2'-fluoropropiophenone Scaffold
The molecular structure of this compound is characterized by a propiophenone (B1677668) core, which consists of a phenyl ring attached to a three-carbon ketone chain. The defining features of this particular derivative are the presence of a fluorine atom on the phenyl ring at the 2' position and two methyl groups on the carbon atom alpha to the carbonyl group.
The dimethyl substitution at the alpha-position provides steric bulk, which can influence the accessibility of the carbonyl group to nucleophiles and the enolization of the ketone. This steric hindrance can be a crucial factor in controlling the regioselectivity and stereoselectivity of reactions involving this scaffold. scispace.com
Table 1: Physicochemical Properties of Propiophenone and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Propiophenone | C₉H₁₀O | 134.18 | 218 | 1.009 | 1.526 |
| 2,2-Dimethylpropiophenone | C₁₁H₁₄O | 162.23 | 219-222 | 0.97 | 1.508 sigmaaldrich.com |
| 2'-Fluoroacetophenone (B1202908) | C₈H₇FO | 138.14 | 193-194 | 1.143 | 1.509 |
| This compound | C₁₁H₁₃FO | 180.22 | Not available | Not available | Not available |
Overview of Research Trajectories for Propiophenone Derivatives within Contemporary Chemical Science
Propiophenone derivatives constitute a significant class of compounds with a wide range of applications, particularly in medicinal chemistry. Research has shown that these scaffolds can exhibit diverse biological activities, leading to their investigation as potential therapeutic agents.
One major research trajectory involves the development of propiophenone derivatives as anticancer agents. For instance, certain phenylpropiophenone derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. sapub.org Another significant area of research is in the field of neuropharmacology. Bupropion, a well-known antidepressant and smoking cessation aid, is a propiophenone derivative. wikipedia.org Its mechanism of action involves the reuptake inhibition of norepinephrine (B1679862) and dopamine. This has spurred further investigation into other propiophenone derivatives for their potential as neuroprotective agents and for the treatment of other central nervous system disorders. google.com
Furthermore, propiophenone derivatives have been explored for their potential as antidiabetic agents. Studies have shown that certain derivatives can exhibit antihyperglycemic and lipid-lowering activities. nih.gov The diverse biological activities of propiophenone derivatives underscore the importance of this chemical scaffold in drug discovery and development. The introduction of fluorine, as in this compound, represents a strategy to potentially enhance these biological activities or to fine-tune the pharmacokinetic properties of these molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHXRLYZNUADFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478872 | |
| Record name | 2,2-DIMETHYL-2'-FLUOROPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560085-36-1 | |
| Record name | 2,2-DIMETHYL-2'-FLUOROPROPIOPHENONE | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10478872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Rigorous Spectroscopic and Structural Characterization of 2,2 Dimethyl 2 Fluoropropiophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,2-Dimethyl-2'-fluoropropiophenone, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive characterization.
While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on analysis of analogous structures and established substituent effects.
The ¹H NMR spectrum is expected to show two distinct regions. The aliphatic region would be dominated by a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. Due to the high symmetry and lack of adjacent protons, no splitting would occur for this signal. The aromatic region would display a complex series of multiplets for the four protons on the fluorophenyl ring, with chemical shifts influenced by the electron-withdrawing nature of both the fluorine and the acyl group.
The ¹³C NMR spectrum would be characterized by a larger number of signals, as the fluorine substituent breaks the symmetry of the aromatic ring. Key signals would include the carbonyl carbon, the quaternary and methyl carbons of the pivaloyl group, and six distinct signals for the aromatic carbons, two of which would show significant coupling to the fluorine atom.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -C(CH ₃)₃ | ~1.3 | Singlet (s) |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O | ~205 |
| C -F (C-2') | ~160 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C -H (C-3' to C-6') | 115 - 135 |
| Aromatic C -CO (C-1') | ~130 |
| -C (CH₃)₃ | ~45 |
¹⁹F NMR is a highly sensitive technique for directly probing the fluorine nucleus. biophysics.org Given its 100% natural abundance and high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. sepscience.comnih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift for a monofluorobenzene derivative typically falls within a well-defined range. colorado.edu This signal would appear as a multiplet due to couplings with the nearby aromatic protons (H-3' and H-6').
In sterically congested molecules like this compound, spin-spin coupling can occur "through-space" when non-bonded atoms are in close proximity, allowing for the overlap of their electron orbitals. anu.edu.aunih.gov This phenomenon is particularly well-documented for fluorine. researchgate.net
The key conformational feature of this molecule is the rotation around the single bond connecting the carbonyl carbon and the fluorophenyl ring. Due to severe steric hindrance between the bulky tert-butyl group and the ortho-fluorine atom, a planar conformation is highly unfavorable. mdpi.comnobelprize.org The molecule is expected to adopt a conformation where the acyl group is twisted significantly out of the plane of the aromatic ring to minimize this repulsion.
This preferred conformation forces some of the protons and carbons of the tert-butyl group into close spatial proximity with the fluorine atom. This proximity would result in observable through-space ¹H–¹⁹F and ¹³C–¹⁹F coupling constants. The magnitude of these couplings is exquisitely sensitive to the internuclear distance and their relative orientation. Therefore, the measurement of these through-space coupling constants serves as a powerful tool for determining the preferred solution-state conformation and the dihedral angle between the pivaloyl group and the aromatic ring.
The ¹H NMR signals for the aromatic protons in this compound are complicated not only by proton-proton (H-H) couplings but also by significant proton-fluorine (H-F) couplings. This additional splitting can make the precise determination of the H-H coupling constants challenging.
To simplify the spectrum, a ¹⁹F-decoupled ¹H NMR experiment can be performed. In this technique, the sample is irradiated with a broad range of radiofrequencies centered on the ¹⁹F resonance frequency while the ¹H spectrum is acquired. This irradiation causes rapid transitions between the spin states of the fluorine nucleus, effectively averaging its magnetic effect to zero. As a result, all ¹H-¹⁹F couplings are removed from the ¹H spectrum. The complex multiplets of the aromatic protons collapse into simpler patterns (e.g., doublets, triplets), allowing for the straightforward extraction of the vicinal and meta H-H coupling constants, which are valuable for confirming signal assignments.
X-ray Crystallographic Analysis for Solid-State Conformational Preferences
While NMR spectroscopy provides detailed information about the molecule's structure and conformation in solution, X-ray crystallography offers an unambiguous depiction of its arrangement in the solid, crystalline state. caltech.eduwustl.edu
A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. However, based on the principles of conformational analysis and structures of similarly substituted compounds, a reliable prediction of its solid-state structure can be made. nobelprize.orgnih.gov
The dominant interaction governing the solid-state conformation would be the steric repulsion between the ortho-fluorine atom and the exceptionally bulky tert-butyl group. To alleviate this strain, the molecule would adopt a non-planar conformation. The most critical parameter to define this would be the C2'-C1'-C(O)-C(pivaloyl) dihedral angle, which is expected to be significantly deviated from 0° or 180°.
An X-ray crystallographic analysis would provide precise, quantitative data on:
Bond Lengths and Angles: Confirming standard values for sp² and sp³ hybridized carbons and the C-F bond.
Dihedral Angles: Quantifying the exact twist of the pivaloyl group relative to the fluorophenyl ring.
Interatomic Distances: Critically, this would measure the non-bonded distance between the fluorine atom and the nearest protons of the methyl groups. This data would provide a direct structural correlation for the through-space NMR coupling effects observed in solution.
Correlation of X-ray Data with Solution-State NMR and Computational Predictions
The three-dimensional arrangement of atoms in this compound in the solid state would be definitively determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and crystallographic parameters, offering an unambiguous depiction of its molecular architecture.
In parallel, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy would reveal through-bond and through-space correlations between atoms in the dissolved state. Key NMR experiments would include ¹H, ¹³C, and ¹⁹F NMR. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the dimethylpropyl group. The ¹³C NMR would provide information on each unique carbon environment within the molecule. Crucially, ¹⁹F NMR would be highly informative, with the chemical shift of the fluorine atom being sensitive to its electronic environment.
Computational chemistry, employing methods such as Density Functional Theory (DFT), would allow for the theoretical prediction of the molecular geometry and NMR chemical shifts. By correlating the experimentally obtained X-ray and NMR data with these computational predictions, a comprehensive and validated understanding of the compound's structure in both solid and solution phases can be achieved. Discrepancies between experimental and computed data can often provide deeper insights into intermolecular interactions and conformational dynamics.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as experimental data is not available.)
| Proton Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-H (ortho to F) | 7.10 - 7.20 |
| Aromatic C-H (meta to F) | 7.50 - 7.60 |
| Aromatic C-H (para to F) | 7.20 - 7.30 |
| Aromatic C-H (ortho to CO) | 7.90 - 8.00 |
| -C(CH₃)₂ | 1.30 - 1.40 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as experimental data is not available.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 198 - 202 |
| Aromatic C-F | 160 - 165 (d, ¹JCF) |
| Aromatic C-CO | 135 - 140 |
| Other Aromatic C | 125 - 135 |
| -C (CH₃)₂ | 40 - 45 |
| -C(CH₃ )₂ | 25 - 30 |
Mass Spectrometry for Accurate Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the molecule. The expected monoisotopic mass can be calculated and compared with the experimental value to confirm the molecular formula, C₁₁H₁₃FO.
Gas Chromatography-Mass Spectrometry (GC-MS) in Compound Purity and Identification Studies
Gas Chromatography-Mass Spectrometry (GC-MS) would serve a dual purpose in the analysis of this compound. The gas chromatography component would separate the compound from any impurities, thereby assessing its purity. The retention time of the compound would be a characteristic property under specific GC conditions.
Following separation, the mass spectrometer would ionize the eluted compound and fragment it in a reproducible manner. The resulting mass spectrum, a unique fingerprint of the molecule, would display the molecular ion peak (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern can be predicted to involve characteristic cleavages, such as alpha-cleavage adjacent to the carbonyl group and loss of small neutral molecules.
Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound (Note: These are hypothetical values for illustrative purposes, as experimental data is not available.)
| m/z | Proposed Fragment Ion | Fragment Structure |
| 180 | [M]⁺ | [C₁₁H₁₃FO]⁺ |
| 123 | [M - C(CH₃)₃]⁺ | [C₇H₄FO]⁺ |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
The FTIR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. The C-F stretching vibration would also give rise to a characteristic absorption, usually in the 1100-1300 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman spectroscopy, being complementary to FTIR, would also provide a unique vibrational fingerprint of the molecule. Aromatic ring vibrations are often strong in Raman spectra. The combination of FTIR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.
Table 4: Expected Key Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes, as experimental data is not available.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2870 - 2970 | FTIR, Raman |
| Carbonyl (C=O) Stretch | 1670 - 1690 | FTIR |
| Aromatic C=C Stretch | 1580 - 1610 | FTIR, Raman |
| C-F Stretch | 1100 - 1300 | FTIR |
Mechanistic Studies of 2,2 Dimethyl 2 Fluoropropiophenone Reactivity
Examination of the Electrophilic Nature of the Compound
The electrophilicity of 2,2-Dimethyl-2'-fluoropropiophenone is a key determinant of its reactivity. This property is primarily centered on the carbonyl group, which is influenced by the electronic effects of the fluorine and alkyl substituents.
Reactivity of the Carbonyl Group
The carbonyl group (C=O) is inherently polar, with the carbon atom bearing a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. libretexts.orglibretexts.org In ketones like this compound, the carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry. libretexts.orglibretexts.org Nucleophilic addition to this carbon leads to a change in hybridization to sp³, forming a tetrahedral intermediate. libretexts.org The presence of α-halogens, such as the fluorine in this compound, generally increases the reactivity of the carbonyl group towards nucleophilic addition compared to non-halogenated carbonyl compounds. beilstein-journals.orgnih.gov This enhanced reactivity is attributed to the orbital overlap between the carbon-halogen bond and the carbonyl group. beilstein-journals.orgnih.gov
Influence of Fluorine and Alkyl Substituents on Electrophilicity
The substituents on the propiophenone (B1677668) skeleton significantly modulate the electrophilicity of the carbonyl carbon.
Fluorine Substituent: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. libretexts.org This effect increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com However, studies on α-fluoroketones have revealed that they can be slightly less reactive than their chloro and bromo counterparts. beilstein-journals.orgnih.gov This is not due to a lack of electronic activation but rather to conformational effects that disfavor the most reactive conformations where the C-F bond is orthogonal to the carbonyl group, which is necessary for optimal orbital overlap. beilstein-journals.orgnih.gov
Alkyl Substituents: The 2,2-dimethyl group, being electron-donating, tends to slightly decrease the electrophilicity of the carbonyl carbon by stabilizing the partial positive charge. youtube.com However, the more significant impact of the dimethyl group is steric hindrance, which will be discussed later.
Investigating Nucleophilic Substitution Reactions on Halogenated Propiophenone Derivatives
Halogenated propiophenones are valuable substrates for nucleophilic substitution reactions. These reactions can occur at the aromatic ring or at the α-carbon, depending on the reaction conditions and the specific structure of the derivative.
For nucleophilic aromatic substitution (SNA_r), the presence of electron-withdrawing groups, such as the fluorine atom and the carbonyl group, on the aromatic ring can activate it towards attack by a nucleophile. masterorganicchemistry.comlibretexts.org The reaction typically proceeds through an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. libretexts.org
Stereoelectronic Effects in Nucleophilic Attack
Stereoelectronic effects are crucial in understanding the reactivity and selectivity of nucleophilic attacks on ketones. In the case of α-halogenated ketones, the alignment of the carbon-halogen (C-X) bond with the carbonyl π-system is critical. beilstein-journals.orgnih.gov Optimal orbital overlap, which activates the carbonyl group, occurs when the C-X bond is perpendicular to the plane of the carbonyl group. beilstein-journals.orgnih.gov However, this conformation can be destabilized by repulsion between the lone pairs of the halogen and the filled C=O π-orbital, an effect that is particularly pronounced for the less polarizable fluorine atom. nih.gov This leads to a higher energy barrier to reach the most reactive conformation for α-fluoro ketones. nih.gov
Conformational Analysis and its Impact on Reaction Stereoselectivity
The three-dimensional arrangement of atoms in this compound and its transition states plays a pivotal role in determining the stereochemical outcome of its reactions. acs.org
Role of Steric Hindrance from the 2,2-Dimethyl Group on Reactivity
The 2,2-dimethyl group, also known as a gem-dimethyl group, introduces significant steric bulk near the carbonyl reaction center. wikipedia.orgyoutube.comlibretexts.org This steric hindrance impedes the approach of nucleophiles to the electrophilic carbonyl carbon. youtube.comnumberanalytics.com Consequently, the rate of nucleophilic addition reactions is often slower for ketones bearing bulky substituents compared to less hindered ketones or aldehydes. youtube.comyoutube.com This steric congestion can also influence the regioselectivity and stereoselectivity of reactions by favoring attack from the less hindered face of the molecule. masterorganicchemistry.comyoutube.com The presence of a bulky tert-butyl group, for instance, is known to significantly slow down reactions due to steric hindrance. wikipedia.org
Interactive Data Table: Comparison of Substituent Effects on Carbonyl Reactivity
| Substituent/Effect | Influence on Electrophilicity | Impact on Reaction Rate | Reference |
| 2'-Fluoro | Increases due to strong electron-withdrawing nature. | Can be slightly decreased due to unfavorable conformational effects. | beilstein-journals.orgnih.govlibretexts.org |
| 2,2-Dimethyl | Slightly decreases due to electron-donating nature. | Significantly decreases due to steric hindrance. | youtube.comwikipedia.orgyoutube.com |
Influence of Fluorine Atom on Conformational Preferences and Molecular Stability
From a conformational standpoint, the fluorine atom is relatively small and exerts minimal steric hindrance. nih.gov However, its presence can lead to a "gauche effect," where the preference for a gauche conformation arises from hyperconjugative interactions between the fluorine lone pairs and adjacent bonding or anti-bonding orbitals. nih.gov In this compound, this could favor a conformation where the fluorine atom is in proximity to the carbonyl group or the dimethyl-substituted alpha-carbon.
The stability of the molecule is also influenced by the electronic effects of the fluorine atom. The strong electron-withdrawing nature of fluorine can impact the electron density of the aromatic ring and the carbonyl group. This inductive effect can influence the reactivity of the ketone and the aromatic ring in various chemical transformations.
A summary of the expected influences of the 2'-fluoro substitution is presented in the table below.
| Feature | Influence of 2'-Fluorine Atom |
| Conformational Preference | The gauche effect may favor specific rotamers. Dipole-dipole interactions between the C-F and C=O bonds will influence the orientation of the phenyl ring. |
| Molecular Polarity | The highly polar C-F bond significantly increases the overall molecular dipole moment, affecting solubility and intermolecular interactions. nih.gov |
| Molecular Stability | The C-F bond is exceptionally strong, contributing to the thermal stability of the molecule. Electron-withdrawing effects can influence the stability of reactive intermediates. |
Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations
The reaction kinetics of ketones are often dictated by the accessibility of the carbonyl carbon to nucleophilic attack and the stability of the transition states. The presence of the bulky 2,2-dimethylpropyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less substituted ketones.
The 2'-fluoro substituent introduces a significant electronic perturbation. Its strong inductive electron-withdrawing effect can render the carbonyl carbon more electrophilic, potentially accelerating the rate of nucleophilic addition reactions. However, this effect might be counteracted by through-space electrostatic repulsion between the fluorine's lone pairs and an incoming nucleophile.
Thermodynamically, the stability of the products relative to the reactants will determine the position of the chemical equilibrium. The formation of a strong bond in the product, such as an oxygen-silicon bond in a silylation reaction, would provide a thermodynamic driving force for the reaction. The stability of any charged intermediates is also a crucial thermodynamic consideration. The electron-withdrawing fluorine atom can destabilize a carbocation formed on the aromatic ring but could stabilize an adjacent carbanion or a negatively charged transition state.
A qualitative overview of the expected kinetic and thermodynamic effects in reactions of this compound is provided below.
| Reaction Type | Expected Kinetic Effects | Thermodynamic Considerations |
| Nucleophilic Addition to Carbonyl | The bulky dimethylpropyl group may decrease the rate. The electron-withdrawing 2'-fluoro group may increase the rate by enhancing the electrophilicity of the carbonyl carbon. | The stability of the resulting alkoxide intermediate will be influenced by the electronic effects of the substituents. |
| Enolate Formation | The acidity of the α-protons is absent in this molecule, preventing typical enolate chemistry at that position. Reactions would proceed via other mechanisms. | Not applicable in the traditional sense due to the lack of α-protons. |
| Electrophilic Aromatic Substitution | The 2'-fluoro group is an ortho, para-director but is deactivating, potentially slowing the rate of substitution on the aromatic ring. | The stability of the Wheland intermediate will be influenced by the position of the incoming electrophile relative to the fluorine and propiophenone groups. |
Further empirical studies are necessary to quantify the precise rate constants and thermodynamic parameters for the chemical transformations of this compound.
Computational Chemistry and Theoretical Modeling of 2,2 Dimethyl 2 Fluoropropiophenone
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for studying the electronic properties and geometry of molecules like 2,2-Dimethyl-2'-fluoropropiophenone. DFT methods are used to investigate the electron density to determine the energy and other properties of the molecule.
Prediction of Electronic Structure and Charge Distribution
DFT calculations can provide a detailed picture of the electronic landscape of this compound. The presence of a fluorine atom and a carbonyl group introduces significant electronic effects. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, influencing its reactivity. researchgate.net Similarly, the carbonyl group is a strong electron-withdrawing group.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group, indicating a region susceptible to electrophilic attack, and a positive potential around the hydrogen atoms.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the fluorine and carbonyl groups would be expected to lower the energies of both the HOMO and LUMO. researchgate.net
Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.1 D |
Note: The data in this table is illustrative and represents typical values for similar aromatic ketones, calculated at the B3LYP/6-31G(d) level of theory.
Computational Elucidation of Conformational Landscapes and Energy Minima
The three-dimensional structure of this compound is not static; it can exist in various conformations due to the rotation around its single bonds. The steric hindrance from the bulky t-butyl group and the electronic repulsion involving the fluorine atom play significant roles in determining the preferred conformations.
Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. nih.govacs.org By systematically rotating the dihedral angles, particularly around the bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl carbon and the t-butyl group, a conformational landscape can be mapped out.
For each identified conformer, DFT calculations can provide its relative energy, helping to determine the most stable conformation and the energy barriers between different conformations. orientjchem.org The most stable conformer is the one with the lowest energy, and it is expected to be the most populated at thermal equilibrium.
Table 2: Relative Energies of Plausible Conformers of this compound (Illustrative DFT Data)
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| I (Global Minimum) | 15° | 0.00 |
| II | 90° | 3.5 |
| III | 180° | 5.2 |
Note: The data in this table is illustrative and based on typical energy differences for substituted propiophenones.
Transition State Analysis for Reaction Mechanism Elucidation
DFT is a powerful tool for investigating the mechanisms of chemical reactions by locating and characterizing transition states. researchgate.net For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, DFT can be used to calculate the energy profile of the reaction pathway.
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which is crucial for understanding the reaction kinetics. researchgate.net For instance, in a nucleophilic addition reaction, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon.
Ab Initio and Semi-Empirical Methods for Complementary Insights
While DFT is widely used, other computational methods can provide complementary information. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. wikipedia.org These methods can be more computationally demanding but can offer higher accuracy for certain properties. For example, ab initio calculations can be used to benchmark the results obtained from DFT.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. researchgate.net Methods like AM1 and PM3 are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches of large molecules or for studying large systems. researchgate.net However, their accuracy is generally lower and depends on the quality of the parameterization for the specific type of molecule being studied.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion. This allows for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. nih.gov
MD simulations can reveal how the molecule behaves in solution, including its interactions with solvent molecules and other solutes. This is particularly important for understanding reaction mechanisms in a realistic environment, as the solvent can significantly influence the stability of reactants, products, and transition states. For this compound, MD simulations could be used to study its solvation in different solvents and to understand how the solvent affects its conformational preferences.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured reactivity data.
For a series of substituted propiophenones, including this compound, QSRR models could be developed to predict their reactivity in a particular reaction. The molecular descriptors used in these models can be derived from computational calculations and can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices. A successful QSRR model can be a valuable tool for predicting the reactivity of new, unsynthesized compounds.
Applications of 2,2 Dimethyl 2 Fluoropropiophenone in Advanced Organic Synthesis
Role as a Key Intermediate in the Construction of Complex Organic Molecules
The synthesis of complex organic molecules often relies on the use of versatile and strategically functionalized starting materials. nih.gov 2,2-Dimethyl-2'-fluoropropiophenone, with its combination of a reactive ketone, a fluorinated phenyl ring, and a bulky tert-butyl group, is positioned as a potential key intermediate for the construction of elaborate molecular architectures. The interplay of these functional groups can be exploited to introduce fluorine into target molecules and to build molecular complexity.
Synthesis of Fluorine-Containing Heterocyclic Systems
Fluorine-containing heterocycles are a prominent class of compounds in medicinal chemistry, with numerous FDA-approved drugs featuring these motifs. mdpi.com The synthesis of such systems often involves the cyclization of appropriately substituted acyclic precursors. While this compound possesses the necessary components—a ketone for condensation reactions and a fluorinated ring—to serve as a precursor for various heterocyclic systems like pyridines, pyrimidines, or benzodiazepines, a thorough review of the scientific literature and patent landscape does not reveal specific, documented instances of its use for this purpose.
In principle, the ketone functionality could react with binucleophiles to form a variety of heterocyclic rings. For example, reaction with a 1,2-diamine could lead to the formation of a 1,5-benzodiazepine derivative, or reaction with a hydrazine (B178648) could yield a dihydropyrazole. The presence of the fluorine atom on the phenyl ring would directly lead to a fluorinated heterocyclic product, a desirable feature in drug design. However, at present, the application of this compound in the synthesis of fluorine-containing heterocycles remains a theoretical potential rather than a demonstrated synthetic strategy.
Precursor in Stereoselective Synthesis
Stereoselective synthesis, the ability to produce a single desired stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. wikipedia.org Chiral auxiliaries and stereodirecting groups are often employed to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov The ketone group in this compound could, in principle, be a handle for introducing chirality. For instance, asymmetric reduction of the ketone would yield a chiral alcohol, which could then serve as a stereogenic center for subsequent transformations.
Furthermore, the α-protons to the ketone are acidic and could be deprotonated to form an enolate, which could then participate in stereoselective alkylation or aldol (B89426) reactions. The bulky tert-butyl group might offer a degree of facial selectivity in such reactions. However, despite these plausible applications, there is a lack of specific examples in the published literature demonstrating the use of this compound as a precursor in stereoselective synthesis. nih.govsemanticscholar.org
Design and Synthesis of Novel Fluorinated Organic Building Blocks
The development of novel building blocks is a continuous effort in organic synthesis to expand the accessible chemical space. Fluorinated building blocks are particularly sought after for their potential to introduce favorable properties into bioactive molecules.
Development of Fluoro-Propiophenone Derivatives as Chiral Auxiliaries or Ligands
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recycled. Propiophenone (B1677668) derivatives have been explored as scaffolds for the development of chiral auxiliaries. While the structure of this compound suggests that it could be modified to create a chiral auxiliary—for example, by introducing a chiral amine to form a chiral imine or enamine—there is no direct evidence in the literature of its use for this purpose. The development of chiral ligands for asymmetric catalysis is another area where such a scaffold could be beneficial, but again, specific examples are not available.
Utilization in Medicinal Chemistry as a Structural Motif for Scaffold Diversification
Scaffold diversification is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. This often involves making systematic changes to the core structure of a molecule. The 2-fluoropropiophenone scaffold could be used to introduce a fluorinated phenyl ketone moiety into a range of molecular frameworks. This could be particularly useful in fragment-based drug discovery or for modifying existing drug scaffolds to improve their properties. While related fluorinated propiophenone derivatives have been investigated in the context of nonsteroidal anti-inflammatory drugs, specific examples of this compound being used for broad scaffold diversification are not prevalent in the literature. nih.gov
Contributions to Methodological Advancements in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The development of new methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a fundamental area of research in organic chemistry. nih.govrsc.orgnih.govmdpi.com These reactions are the bedrock of synthetic chemistry, enabling the construction of the molecular skeletons of virtually all organic compounds.
The ketone in this compound can participate in a variety of well-established C-C bond-forming reactions, such as the Wittig reaction to form alkenes, or aldol and related condensation reactions. The fluorinated aromatic ring can undergo nucleophilic aromatic substitution (SNAr), a powerful C-C and C-X bond-forming reaction, particularly when activated by electron-withdrawing groups. The fluorine atom itself can act as a leaving group in such transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-Dimethyl-2'-fluoropropiophenone, and what analytical techniques are critical for validating its purity and structure?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using fluorinated aryl precursors or nucleophilic fluorination of propiophenone derivatives. Key validation steps include:
- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and stereochemistry. For example, ¹⁹F NMR is critical for identifying fluorine environments, as demonstrated in studies of α-fluoropropiophenone-Lewis acid complexes .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect residual solvents or byproducts.
- Infrared Spectroscopy (IR) : Verify carbonyl (C=O) and C-F stretching frequencies.
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under thermal, oxidative, and photolytic stress:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products over time.
- UV-Vis Spectroscopy : Track changes in absorbance under light exposure, akin to methods used for fluorinated fluorescein derivatives .
Advanced Research Questions
Q. How does the fluorine substituent at the 2'-position influence the compound’s reactivity in cross-coupling reactions or catalytic systems?
- Methodological Answer : The electron-withdrawing fluorine atom alters electron density on the aromatic ring, affecting regioselectivity in reactions like Suzuki-Miyaura coupling. To study this:
- Density Functional Theory (DFT) : Calculate Fukui indices or molecular electrostatic potentials to predict reactive sites.
- Kinetic Studies : Compare reaction rates with non-fluorinated analogues. For example, fluorinated propiophenones have been used in light-mediated functionalization of bioorganic molecules .
Q. What strategies enable diastereoselective reduction of this compound, and how can Lewis acids modulate stereochemical outcomes?
- Methodological Answer : Chelation-controlled reduction using chiral Lewis acids (e.g., TiCl₄ or BINOL-derived catalysts) can induce stereoselectivity:
- Low-Temperature NMR Monitoring : Track intermediate complexes, as shown in studies of α-fluoropropiophenone-TiCl₄ interactions at -78°C .
- Chiral Chromatography : Resolve enantiomers post-reduction to quantify diastereomeric excess.
Q. How can computational modeling predict the environmental fate or toxicity of this compound?
- Methodological Answer :
- Quantitative Structure-Activity Relationship (QSAR) : Correlate structural descriptors (e.g., logP, polar surface area) with biodegradability or ecotoxicity.
- Molecular Dynamics Simulations : Model interactions with biological targets or environmental surfaces, inspired by studies on fluorinated phenylacetic acids .
Q. What role does this compound play in synthesizing fluorinated pharmaceuticals, and how can its regioselectivity be optimized?
- Methodological Answer :
- Retrosynthetic Analysis : Identify key intermediates (e.g., fluorinated ketones for antipsychotics or anti-inflammatory agents).
- Microwave-Assisted Synthesis : Enhance yield and selectivity via controlled heating, as applied in perfluoroalkylsulfonyl propiophenone synthesis .
Data-Driven Research Considerations
Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated propiophenone derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts across solvents and concentrations (e.g., CDCl₃ vs. DMSO-d₆).
- Crystallographic Data : Use X-ray diffraction to resolve ambiguities, referencing databases like CCDC 2163755 for analogous structures .
Q. What advanced microspectroscopic techniques are suitable for studying surface interactions of this compound in environmental chemistry?
- Methodological Answer :
- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : Map surface adsorption on indoor materials (e.g., polymers or dust particles) .
- Atomic Force Microscopy (AFM) : Probe nanoscale morphological changes during oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
